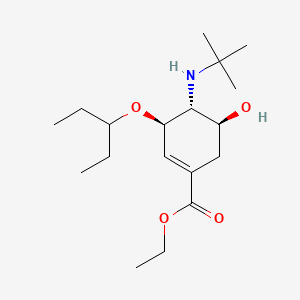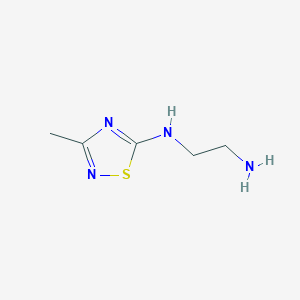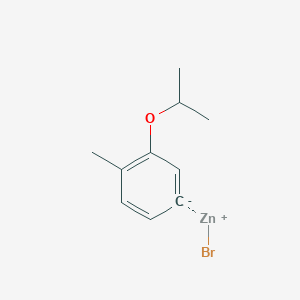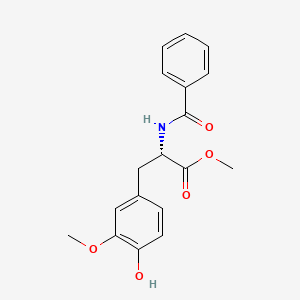
(S)-Methyl 2-benzamido-3-(4-hydroxy-3-methoxyphenyl)propanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(S)-Methyl 2-benzamido-3-(4-hydroxy-3-methoxyphenyl)propanoate is a chemical compound with the molecular formula C18H19NO5 and a molecular weight of 329.35 g/mol . This compound is known for its unique structure, which includes a benzamido group, a hydroxy-methoxyphenyl group, and a propanoate ester. It is often used in various scientific research applications due to its interesting chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-Methyl 2-benzamido-3-(4-hydroxy-3-methoxyphenyl)propanoate typically involves the reaction of (S)-2-amino-3-(4-hydroxy-3-methoxyphenyl)propanoic acid with benzoyl chloride in the presence of a base such as triethylamine. The resulting benzamide is then esterified using methanol and a suitable catalyst, such as sulfuric acid, to yield the final product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of bulk quantities of starting materials and reagents, with careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
(S)-Methyl 2-benzamido-3-(4-hydroxy-3-methoxyphenyl)propanoate undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The benzamido group can be reduced to an amine using reducing agents like lithium aluminum hydride.
Substitution: The methoxy group can undergo nucleophilic substitution reactions with reagents such as sodium hydride and alkyl halides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF) with alkyl halides.
Major Products Formed
Oxidation: Formation of a ketone or aldehyde.
Reduction: Formation of an amine.
Substitution: Formation of substituted ethers.
Scientific Research Applications
(S)-Methyl 2-benzamido-3-(4-hydroxy-3-methoxyphenyl)propanoate is used in various scientific research applications, including:
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: In studies of enzyme interactions and protein-ligand binding.
Medicine: As a potential lead compound for drug development, particularly in the areas of anti-inflammatory and antimicrobial agents.
Industry: In the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of (S)-Methyl 2-benzamido-3-(4-hydroxy-3-methoxyphenyl)propanoate involves its interaction with specific molecular targets, such as enzymes or receptors. The benzamido group can form hydrogen bonds with active site residues, while the hydroxy and methoxy groups can participate in hydrophobic interactions and van der Waals forces. These interactions can modulate the activity of the target protein, leading to the desired biological effect .
Comparison with Similar Compounds
Similar Compounds
- (S)-2-Benzamido-3-(4-hydroxyphenyl)propanoate
- (S)-2-Benzamido-3-(3-methoxyphenyl)propanoate
- (S)-2-Benzamido-3-(4-methoxyphenyl)propanoate
Uniqueness
(S)-Methyl 2-benzamido-3-(4-hydroxy-3-methoxyphenyl)propanoate is unique due to the presence of both hydroxy and methoxy groups on the phenyl ring, which can enhance its binding affinity and specificity for certain molecular targets. This dual functionality can also provide additional sites for chemical modification, making it a versatile compound for various applications .
Properties
Molecular Formula |
C18H19NO5 |
|---|---|
Molecular Weight |
329.3 g/mol |
IUPAC Name |
methyl (2S)-2-benzamido-3-(4-hydroxy-3-methoxyphenyl)propanoate |
InChI |
InChI=1S/C18H19NO5/c1-23-16-11-12(8-9-15(16)20)10-14(18(22)24-2)19-17(21)13-6-4-3-5-7-13/h3-9,11,14,20H,10H2,1-2H3,(H,19,21)/t14-/m0/s1 |
InChI Key |
BHQKUUBRJPSPKC-AWEZNQCLSA-N |
Isomeric SMILES |
COC1=C(C=CC(=C1)C[C@@H](C(=O)OC)NC(=O)C2=CC=CC=C2)O |
Canonical SMILES |
COC1=C(C=CC(=C1)CC(C(=O)OC)NC(=O)C2=CC=CC=C2)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


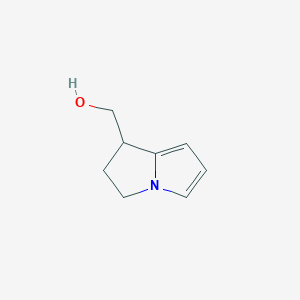
![(1-Methyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-benzo[d]imidazol-2-yl)methanol](/img/structure/B14889583.png)
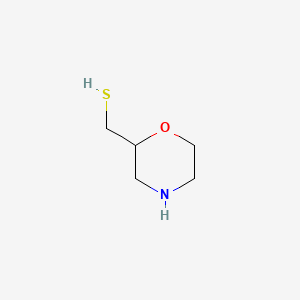


![8-(4-Diethylamino-benzylidene)-6,10-dioxa-spiro[4.5]decane-7,9-dione](/img/structure/B14889616.png)

![(6-(Aminomethyl)-2-oxaspiro[3.3]heptan-6-yl)methanol](/img/structure/B14889638.png)
![3-Amino-2-bromo-6,7-dihydropyrazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B14889642.png)
